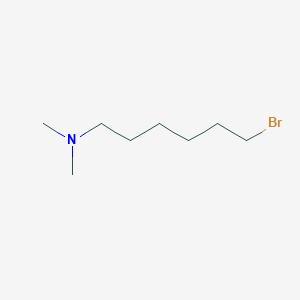
6-Bromo-N,N-dimethylhexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N,N-dimethylhexan-1-amine is an organic compound with the molecular formula C8H18BrN and a molecular weight of 208.14 g/mol . This compound is characterized by the presence of a bromine atom attached to the sixth carbon of a hexane chain, with a dimethylamine group attached to the first carbon. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylhexan-1-amine typically involves the bromination of N,N-dimethylhexan-1-amine. One common method is to react N,N-dimethylhexan-1-amine with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N,N-dimethylhexan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products
Substitution: Formation of N,N-dimethylhexan-1-ol.
Oxidation: Formation of N,N-dimethylhexan-1-nitroso or nitro compounds.
Reduction: Formation of N,N-dimethylhexane.
Aplicaciones Científicas De Investigación
6-Bromo-N,N-dimethylhexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N,N-dimethylhexan-1-amine involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the dimethylamine group can act as a nucleophile. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby altering the properties and functions of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-N,N,N-trimethylhexan-1-aminium bromide: Similar structure but with an additional methyl group on the amine.
N,N-Dimethylhexan-1-amine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
6-Bromo-N,N-dimethylhexan-1-amine is unique due to the presence of both a bromine atom and a dimethylamine group, which confer distinct reactivity and chemical properties. This combination allows for a wide range of chemical transformations and applications that are not possible with similar compounds .
Propiedades
Fórmula molecular |
C8H18BrN |
|---|---|
Peso molecular |
208.14 g/mol |
Nombre IUPAC |
6-bromo-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C8H18BrN/c1-10(2)8-6-4-3-5-7-9/h3-8H2,1-2H3 |
Clave InChI |
YESRAUFHQQKSQW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


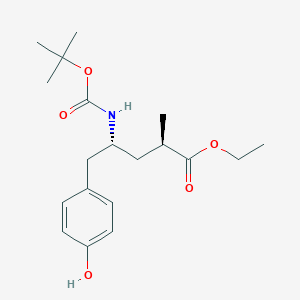
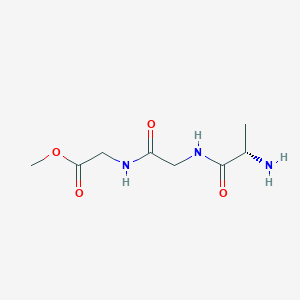
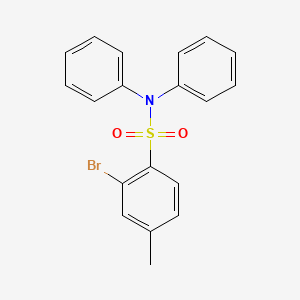

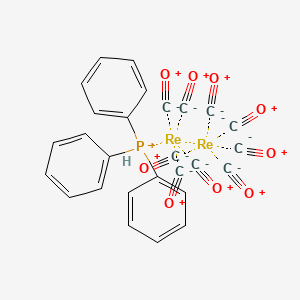
![1-(2-{Bis[4-(diphenylamino)phenyl]methyl}-5-hydroxyphenyl)ethan-1-one](/img/structure/B15250130.png)

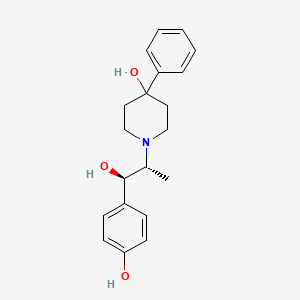
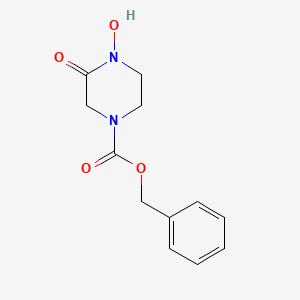
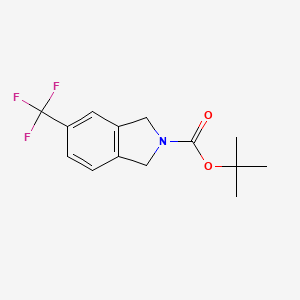
![(S)-1-(chloromethyl)-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B15250172.png)
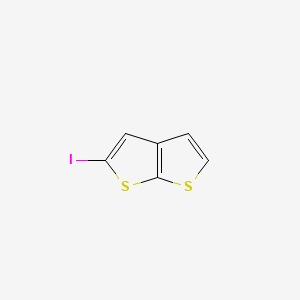
![4,5,7-Trifluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B15250182.png)
![7-Bromothiazolo[4,5-c]pyridine-2-thiol](/img/structure/B15250196.png)
